3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a 3-methyl substituent on the benzamide ring and a 2-methylphenyl group linked to a [1,3]thiazolo[5,4-b]pyridine moiety. Its molecular formula is C23H19N3OS, with a molecular weight of 385.48 g/mol (estimated). The thiazolo-pyridine core contributes to aromatic stacking and hydrogen-bonding interactions, while the methyl groups modulate lipophilicity and steric effects.
Properties
IUPAC Name |
3-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-13-5-3-6-15(11-13)19(25)23-18-12-16(9-8-14(18)2)20-24-17-7-4-10-22-21(17)26-20/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRDHVWBMSMVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated pyridine derivative under basic conditions. The final step involves the coupling of the thiazole-pyridine intermediate with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .
Scientific Research Applications
3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to its active site. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences:
Key Observations :
- Lipophilicity (XLogP) : The target compound’s methyl groups likely increase lipophilicity (~3.8) compared to methoxy-substituted analogs (e.g., T60001, XLogP ~3.5). Chlorine in the 5-chloro analog raises XLogP to 4.2, suggesting enhanced membrane permeability .
- Hydrogen Bonding: All analogs have 1 donor, but acceptors vary (5–6), influencing solubility and target engagement.
Sirtuin Modulation (T60001)
The 3-methoxy analog (T60001) acts as a sirtuin modulator, implicated in chromatin remodeling and metabolic diseases. Its methoxy group may enhance binding to sirtuin’s hydrophobic pockets, while the thiazolo-pyridine core stabilizes interactions via π-stacking .
Antibacterial Activity (PC190723)
PC190723, a structurally distinct analog, inhibits bacterial FtsZ (IC₅₀ = 80 nM) via its chlorothiazole and difluorobenzyl groups. While the thiazolo-pyridine core is conserved, the target compound lacks the electron-withdrawing substituents critical for FtsZ binding, suggesting divergent applications .
GK Activation (Cyclopentyl-Sulfonyl Analogs)
A cyclopentyl-sulfonyl-piperazine analog () activates glucokinase (GK) by binding to an allosteric site. The thiazolo-pyridine moiety anchors the compound, while the sulfonyl group interacts with Arg63. The target compound’s methyl groups may sterically hinder similar interactions, limiting GK activity .
Biological Activity
3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a thiazolo-pyridine derivative that has attracted attention for its potential biological activities. This compound features a complex structure comprising a thiazolo[5,4-b]pyridine moiety and a benzamide functional group, which are known for their diverse pharmacological properties. The molecular formula of this compound is C18H18N2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
Structural Characteristics
The structural features of this compound include:
- Thiazolo[5,4-b]pyridine Core : This heterocyclic structure is known for various biological activities.
- Benzamide Group : Typically associated with significant biological activity in medicinal chemistry.
Biological Activities
Research indicates that thiazolo-pyridine derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Below is a summary of the biological activities associated with this compound based on available studies.
Antimicrobial Activity
In a study evaluating various thiazolopyridine derivatives for antimicrobial properties, compounds similar to this compound demonstrated potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli. Notably, one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.21 µM against these bacteria .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | 0.21 | Pseudomonas aeruginosa, Escherichia coli |
| Other Thiazolopyridines | Varies | Various Gram-positive and Gram-negative bacteria |
Cytotoxicity
The cytotoxic effects of thiazolopyridine derivatives were assessed using the MTT assay on human cell lines (HaCat and Balb/c 3T3). Results indicated promising cytotoxicity profiles for several derivatives .
The mechanism of action for compounds in this class often involves interaction with specific molecular targets. For instance, binding studies have shown that these compounds can inhibit important enzymes such as DNA gyrase and MurD. The interactions typically involve hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolopyridine derivatives:
- Study on Antimicrobial Properties : A recent study screened multiple thiazolopyridine derivatives for antimicrobial activity. The most active compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects against human cell lines and found that certain derivatives had selective cytotoxicity without affecting normal cells significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
